2-butylbenzofuran-5-amine Hydrochloride
Overview
Description
2-butylbenzofuran-5-amine Hydrochloride is a chemical compound with the molecular formula C12H16ClNO. It is a derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a butyl group attached to the benzofuran ring and an amine group at the 5-position, forming a hydrochloride salt. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylbenzofuran-5-amine Hydrochloride typically involves several steps, starting from readily available precursorsThe final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-butylbenzofuran-5-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-butylbenzofuran-5-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-butylbenzofuran-5-amine Hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-butylbenzofuran-5-amine: The parent compound without the hydrochloride salt.
2-butylbenzofuran-5-methanol: A derivative with a hydroxyl group instead of an amine.
2-butylbenzofuran-5-carboxylic acid: A derivative with a carboxyl group at the 5-position
Uniqueness
2-butylbenzofuran-5-amine Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-butylbenzofuran-5-amine hydrochloride (CAS No. 526196-90-7) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a benzofuran moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{15}ClN_{2}O. Its structure features a benzofuran ring substituted with a butyl group and an amine functional group, which may influence its biological interactions.
Biological Activity
Research indicates that compounds with benzofuran structures exhibit a variety of biological activities. The specific biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that benzofuran derivatives can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Neurotransmitter Modulation : Investigations into the compound's effects on neurotransmitter systems, particularly serotonin and dopamine pathways, indicate potential applications in treating mood disorders and cognitive dysfunctions.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Anticancer | Inhibits tumor growth through modulation of signaling pathways |
Neurotransmitter Modulation | Affects serotonin and dopamine pathways; potential for mood disorder treatment |
Anti-inflammatory | Reduces inflammation; potential therapeutic applications |
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on related compounds:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cancer progression. For instance, benzofuran derivatives have been reported to inhibit EGFR and VEGFR kinases, which play critical roles in tumor growth and angiogenesis .
- Antioxidant Activity : Benzofurans are known for their antioxidant properties, which may contribute to their anti-inflammatory effects by scavenging free radicals and reducing oxidative stress .
- Interaction with Receptors : The amine functional group may facilitate interactions with neurotransmitter receptors, influencing mood regulation and cognitive functions.
Case Studies
Several studies have explored the biological activity of benzofuran derivatives similar to this compound:
- Antitumor Efficacy : A study demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent antitumor activity .
- Neuroprotective Effects : Research into similar compounds has revealed their ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Inflammation Models : In vivo studies using models of inflammation have shown that benzofuran derivatives can significantly reduce markers of inflammation, supporting their therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
2-butyl-1-benzofuran-5-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11;/h5-8H,2-4,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNAECRFGLADHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(O1)C=CC(=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431067 | |
Record name | 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526196-90-7 | |
Record name | 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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